1-Chloro-4-[(ethoxymethyl)sulfanyl]benzene
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Overview
Description
1-Chloro-4-[(ethoxymethyl)sulfanyl]benzene is an organic compound with the molecular formula C9H11ClOS. It is a derivative of benzene, where a chlorine atom is substituted at the para position, and an ethoxymethylsulfanyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-[(ethoxymethyl)sulfanyl]benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-nitrobenzene with ethoxymethylthiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced to an amino group, which is then converted to the desired sulfanyl compound through further reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[(ethoxymethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or DMF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzene derivatives with modified functional groups.
Scientific Research Applications
1-Chloro-4-[(ethoxymethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(ethoxymethyl)sulfanyl]benzene depends on its interactions with other molecules. The chlorine atom and the sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The molecular targets and pathways involved are specific to the reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methylsulfanylbenzene: Similar structure but with a methylsulfanyl group instead of an ethoxymethylsulfanyl group.
1-Chloro-4-ethoxymethylbenzene: Similar structure but without the sulfanyl group.
1-Bromo-4-[(ethoxymethyl)sulfanyl]benzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-Chloro-4-[(ethoxymethyl)sulfanyl]benzene is unique due to the presence of both the chlorine atom and the ethoxymethylsulfanyl group, which confer specific reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-chloro-4-(ethoxymethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-2-11-7-12-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHJQYYZNBGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCSC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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